(1S,2S,3aR)-2-(4-chlorophenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
2-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]quinoline Core: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, with a suitable reagent like an aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the 4-Methoxybenzoyl Group: This step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Formation of the Dicarbonitrile Group: This can be accomplished through a nucleophilic substitution reaction using a suitable nitrile source like malononitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies may focus on its interactions with biological targets and its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its various functional groups may allow it to interact with multiple biological targets, making it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure may also make it useful in the design of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s various functional groups allow it to form multiple types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1H-pyrrole-3-carbonitrile: A simpler analog with fewer functional groups.
1-(4-Methoxybenzoyl)-2-phenyl-1H-pyrrolo[1,2-a]quinoline-3-carbonitrile: Lacks the 4-chlorophenyl group.
2-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1H-pyrrolo[1,2-a]quinoline-3-carbonitrile: Lacks the dicarbonitrile group.
Uniqueness
The uniqueness of 2-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H20ClN3O2 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
(1S,2S,3aR)-2-(4-chlorophenyl)-1-(4-methoxybenzoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C28H20ClN3O2/c1-34-22-13-8-20(9-14-22)27(33)26-25(19-6-11-21(29)12-7-19)28(16-30,17-31)24-15-10-18-4-2-3-5-23(18)32(24)26/h2-15,24-26H,1H3/t24-,25-,26+/m1/s1 |
InChI Key |
POZBOBRDTVYSRJ-CYXNTTPDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=C(C=C5)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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